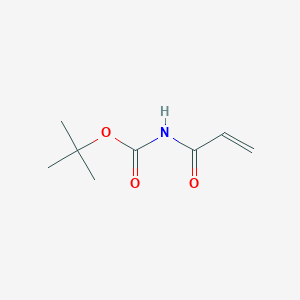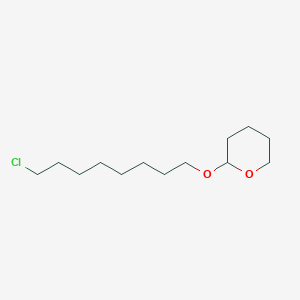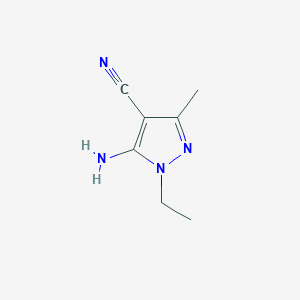
5-Cyclohexyl-3-methyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclohexyl-3-methyl-1,2-oxazole is a heterocyclic compound that has gained attention due to its potential use in scientific research. This compound has been synthesized using various methods and has been shown to have biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-Cyclohexyl-3-methyl-1,2-oxazole involves its binding to the benzodiazepine site on GABA-A receptors. This binding enhances the activity of these receptors, leading to increased inhibitory neurotransmission. The exact mechanism by which this compound enhances the activity of GABA-A receptors is not fully understood.
Efectos Bioquímicos Y Fisiológicos
5-Cyclohexyl-3-methyl-1,2-oxazole has been shown to have anticonvulsant and anxiolytic effects in animal models. These effects are thought to be due to the compound's ability to enhance the activity of GABA-A receptors. In addition, this compound has been shown to have sedative effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Cyclohexyl-3-methyl-1,2-oxazole in lab experiments is its potential use as a ligand for GABA-A receptors. This compound has been shown to enhance the activity of these receptors, making it a useful tool for studying inhibitory neurotransmission. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving 5-Cyclohexyl-3-methyl-1,2-oxazole. One direction is to further explore the compound's mechanism of action and its effects on GABA-A receptors. Another direction is to investigate the potential therapeutic uses of this compound, such as its use as an anticonvulsant or anxiolytic agent. Additionally, further research is needed to explore the limitations of this compound in lab experiments and to develop new methods for synthesizing and working with this compound.
Métodos De Síntesis
The synthesis of 5-Cyclohexyl-3-methyl-1,2-oxazole has been achieved through various methods. One method involves the reaction of cyclohexanone with methylamine and ethyl oxalyl chloride in the presence of sodium ethoxide. Another method involves the reaction of cyclohexanone with hydroxylamine hydrochloride and sodium acetate in acetic acid. Both methods result in the formation of 5-Cyclohexyl-3-methyl-1,2-oxazole with moderate to good yields.
Aplicaciones Científicas De Investigación
5-Cyclohexyl-3-methyl-1,2-oxazole has potential use in scientific research as a ligand for GABA-A receptors. GABA-A receptors are a type of ionotropic receptor that are involved in inhibitory neurotransmission in the central nervous system. The binding of 5-Cyclohexyl-3-methyl-1,2-oxazole to GABA-A receptors has been shown to enhance the activity of these receptors, leading to increased inhibitory neurotransmission. This compound has also been shown to have anticonvulsant and anxiolytic effects in animal models.
Propiedades
Número CAS |
109831-65-4 |
|---|---|
Nombre del producto |
5-Cyclohexyl-3-methyl-1,2-oxazole |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
5-cyclohexyl-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H15NO/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 |
Clave InChI |
ZVQJNYCFSXQQLS-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2CCCCC2 |
SMILES canónico |
CC1=NOC(=C1)C2CCCCC2 |
Sinónimos |
Isoxazole, 5-cyclohexyl-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)









